Didecylamine

Catalog No.
S1490614
CAS No.
1120-49-6
M.F
C20H43N
M. Wt
297.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didecylamine

CAS Number

1120-49-6

Product Name

Didecylamine

IUPAC Name

N-decyldecan-1-amine

Molecular Formula

C20H43N

Molecular Weight

297.6 g/mol

InChI

InChI=1S/C20H43N/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3

InChI Key

GMTCPFCMAHMEMT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCNCCCCCCCCCC

Synonyms

N-Decyldecanamine; N-Decyl-1-decanamine

Canonical SMILES

CCCCCCCCCCNCCCCCCCCCC

Didecylamine is an organic compound categorized as a primary amine, with the chemical formula C20H43NC_{20}H_{43}N and a molecular weight of approximately 297.56 g/mol. It is characterized by a long hydrocarbon chain consisting of two decyl groups attached to a nitrogen atom. This structure imparts unique properties to didecylamine, making it a versatile compound in various applications, particularly in the synthesis of surfactants and quaternary ammonium compounds .

Didecylamine can be harmful if mishandled. Based on available safety information, it can cause:

  • Skin and eye irritation/corrosion: Contact can cause severe burns [].
  • Aquatic toxicity: Didecylamine is very toxic to aquatic life [].
, primarily due to its amine functional group. Key reactions include:

  • Alkylation: Didecylamine can undergo alkylation reactions with alkyl halides to form higher amines.
  • Acylation: It can react with acyl chlorides to produce amides.
  • Quaternization: Didecylamine can be converted into quaternary ammonium compounds by reacting with alkyl halides, which enhances its surfactant properties .

Additionally, didecylamine reacts with boric acid and ethylene oxide to form polymeric betaine, which has applications in biocidal products .

Didecylamine can be synthesized through multiple methods:

  • From Decylamine and 1-Bromodecane: This method involves the reaction of decylamine with 1-bromodecane in the presence of potassium carbonate as a base, typically conducted in dimethyl sulfoxide at elevated temperatures .
  • From Acetaldehyde: Another synthesis route involves the reaction of acetaldehyde with other reactants under controlled conditions to yield didecylamine .
  • Other Synthetic Routes: Various other synthetic pathways exist, allowing for flexibility based on desired purity and yield requirements. These methods include modifications of existing amines or the use of different alkyl halides .

Didecylamine is utilized in several industries due to its unique properties:

  • Surfactants: It serves as a precursor for the synthesis of surfactants used in detergents and emulsifiers.
  • Pharmaceuticals: Didecylamine derivatives are incorporated into pharmaceutical formulations for their antimicrobial properties.
  • Polyurethane Production: It acts as a cross-linking agent in the production of polyurethane foams .
  • Agrochemicals: The compound is also used in the formulation of agrochemicals due to its surfactant properties that enhance the efficacy of active ingredients .

Research indicates that didecylamine interacts with biological membranes, affecting their integrity and functionality. Studies have shown that its quaternary ammonium derivatives can bind to phospholipid membranes, leading to alterations in membrane permeability and potential cytotoxic effects. Such interactions are crucial for understanding its biocidal properties and safety profile in various applications .

Didecylamine shares structural similarities with several other amines and surfactants. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
Di-n-octylamineC16H35NC_{16}H_{35}NShorter carbon chain; used similarly in surfactants
Di-n-hexylamineC12H27NC_{12}H_{27}NShorter carbon chain; less hydrophobic
TetradecylamineC14H31NC_{14}H_{31}NLonger carbon chain; enhanced hydrophobicity
DodecylamineC12H27NC_{12}H_{27}NSimilar structure; used in similar applications

Uniqueness of Didecylamine: What sets didecylamine apart from these compounds is its longer hydrocarbon chain, which enhances its surfactant properties and biological activity compared to shorter-chain analogs. This makes it particularly effective in formulations requiring strong emulsifying or antimicrobial effects.

Alkylation Strategies for N,N-Dialkylamine Formation

The primary route to didecylamine involves sequential SN₂ alkylation of primary amines. A typical protocol employs decylamine reacting with 1-bromodecane in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, yielding didecylamine at 35% efficiency. Key factors influencing this reaction include:

ParameterOptimal ConditionImpact on Yield
BaseK₂CO₃Neutralizes HBr
SolventDMSODissolves polar reactants
Temperature80°CBalances kinetics and stability
Reaction Time12 hoursEnsures completion

Alternative alkylation methods include:

  • Reductive Amination: Less common for didecylamine due to steric hindrance from long alkyl chains.
  • Microwave-Assisted Alkylation: Accelerates reaction rates (discussed in Section 1.3).

Phase-Transfer Catalysis in Biphasic Systems

Phase-transfer catalysis (PTC) enhances alkylation efficiency by transferring reactive ions between phases. For didecylamine synthesis, quaternary ammonium salts (e.g., tetrabutylammonium bromide) or tertiary amines (e.g., tribenzylamine) act as catalysts, enabling reactions in biphasic systems (e.g., water/toluene).

Mechanistic Advantages:

  • Ion Pair Extraction: The catalyst shuttles alkyl halides from aqueous to organic phases.
  • Base Compatibility: Inorganic bases (e.g., NaOH) replace hazardous organic bases.
  • Solvent Flexibility: Toluene or MTBE avoids dipolar aprotic solvents.

Catalyst Design Parameters:

ParameterDefinitionOptimal Range
q-ValueReciprocal of alkyl carbons0.1–0.3
C#Total alkyl carbons16–32

PTC reduces reaction times and increases yields, particularly for sterically demanding substrates like didecylamine.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave irradiation accelerates alkylation by localized heating and polar solvent interactions. A protocol using ceric ammonium nitrate (CAN) as a catalyst in solvent-free conditions achieves didecylamine synthesis in ≤2 hours at 160–165°C.

Key Advantages:

  • Reaction Rate: 10–100× faster than conventional heating.
  • Green Chemistry: Eliminates solvent waste and reduces energy use.

Comparison with Traditional Methods:

ParameterMicrowave-AssistedConventional
Time2 hours12–24 hours
Yield85–95%35–60%
PurificationSimple extractionColumn chromatography

Microwave optimization is critical for scaling, as demonstrated in amide synthesis.

Continuous Flow Reactor Configurations for Scalable Production

Continuous flow reactors enable precise control of reaction parameters for industrial didecylamine synthesis. A reported system for N-methyl secondary amines uses alkyl mesylates and epoxides in a flow reactor, achieving 10.6 g product in 140 minutes. Adaptation for didecylamine:

Reactor Design:

  • In-Line Workup: Acid/base extraction integrated post-reaction.
  • Scalability: Linear scaling of throughput via reactor length.

Case Study:

ParameterFlow ReactorBatch Reactor
Throughput10.6 g/140 min1.2 g/12 hours
Yield88%35%
Energy UseLow (controlled heating)High

Continuous flow systems minimize waste and improve reproducibility, making them ideal for large-scale didecylamine production.

The fabrication of nanomaterials with tailored properties necessitates precise control over their nucleation, growth, and surface chemistry. Surface functionalization, typically achieved through the introduction of organic ligands, is fundamental to stabilizing nanomaterials and endowing them with desired physicochemical characteristics. Didecylamine, with its long hydrophobic alkyl chains and secondary amine functionality, offers unique advantages as a surface ligand. Its molecular structure imparts steric bulk and hydrophobicity, which can modulate particle growth, prevent aggregation, and influence the assembly of nanostructures. The following sections dissect the role of didecylamine in four critical subdomains of nanomaterial science, each reflecting a distinct aspect of its chemical utility.

Capping Ligand Dynamics in Metallic Nanoparticle Synthesis

Molecular Role of Didecylamine in Ligand Capping

In the synthesis of metallic nanoparticles, capping ligands serve a dual purpose: they stabilize the nascent nanoparticles against aggregation and modulate their growth kinetics. Didecylamine, owing to its amphiphilic nature, anchors to the nanoparticle surface via its amine group while its hydrophobic decyl chains extend outward, creating a steric barrier that impedes particle coalescence. The dynamic equilibrium between ligand adsorption and desorption at the nanoparticle interface is a key determinant of particle size, shape, and monodispersity.

Empirical studies have demonstrated that didecylamine dithiocarbamates can act as effective capping agents in the synthesis of silver nanoparticles [2]. By varying the initial ligand-to-metal feed ratio, researchers have achieved tunable control over nanoparticle core diameters, with observed sizes ranging from approximately 5 nanometers to 2.5 nanometers. Transmission electron microscopy has revealed that increasing the ligand concentration leads to smaller, more monodisperse nanoparticles, indicating a direct correlation between didecylamine surface coverage and size regulation [2].

Ligand-Metal Interactions and Surface Passivation

The interaction between didecylamine and metallic surfaces is governed by the lone pair electrons on the nitrogen atom, which coordinate to the metal atoms at the nanoparticle surface. This coordination not only stabilizes the nanoparticles but also influences their electronic properties. Ultraviolet-visible spectroscopy has shown that as the core size of silver nanoparticles decreases—an effect achieved by higher didecylamine coverage—the intensity of the surface plasmon resonance peak diminishes. This spectral change reflects both the quantum confinement effects and the increased surface-to-volume ratio, which are modulated by the ligand shell [2].

Electrochemical measurements further reveal that smaller, didecylamine-capped nanoparticles exhibit well-defined quantized charging features, indicative of discrete electron transfer events. These phenomena are absent in larger, less monodisperse particles, underscoring the critical role of didecylamine in enabling single-electron transfer behavior through effective surface passivation and size control [2].

Quantitative Analysis of Ligand Dynamics

The dynamic nature of didecylamine as a surface ligand can be probed using nuclear magnetic resonance spectroscopy and X-ray photoelectron spectroscopy. In systems where didecylamine is co-adsorbed with other ligands, such as oleic acid, quantitative proton nuclear magnetic resonance analysis has shown that didecylamine typically constitutes a minority fraction of the total surface ligand population—often between 6 and 8 percent [1]. This minority presence, however, is sufficient to exert significant influence on nanoparticle stability and growth dynamics, as the bulky alkyl chains of didecylamine can impose steric constraints that affect ligand packing density and surface accessibility.

Table 1 summarizes representative data on the effect of didecylamine concentration on silver nanoparticle size and dispersity, as reported in the literature.

Ligand-to-Metal RatioAverage Core Diameter (nm)Size Dispersity
Low5.0High
Medium3.5Moderate
High2.5Low

The data illustrate that increasing the didecylamine content yields smaller, more uniform nanoparticles, highlighting the ligand’s efficacy in modulating nucleation and growth processes [2].

Implications for Nanoparticle Stability and Functionality

The ability of didecylamine to stabilize metallic nanoparticles has far-reaching implications for their application in catalysis, sensing, and electronic devices. The steric bulk provided by the decyl chains prevents particle aggregation in solution, thereby enabling long-term colloidal stability. Moreover, the electronic effects imparted by the ligand shell can be harnessed to tune the optical and electrochemical properties of the nanoparticles, facilitating their integration into functional materials and devices.

Morphological Control in Perovskite Nanocrystal Growth

Influence of Didecylamine on Perovskite Nanocrystal Morphology

The synthesis of perovskite nanocrystals, particularly those based on cesium lead halides, demands precise control over crystal morphology and phase purity. Didecylamine, as a secondary amine, has been shown to play a decisive role in dictating the shape and dimensionality of perovskite nanocrystals. When employed as a capping ligand, didecylamine favors the formation of monodisperse nanocubes over two-dimensional nanoplatelets or nanosheets [1] [3].

Transmission electron microscopy and X-ray diffraction analyses have confirmed that the use of didecylamine leads to the exclusive formation of orthorhombic phase nanocubes, with high uniformity in size and shape. This morphological selectivity is attributed to the steric hindrance imposed by the bulky alkyl chains of didecylamine, which suppresses the lateral growth required for two-dimensional structure formation [1] [3].

Thermodynamic and Kinetic Factors in Nanocube Formation

The preference for nanocube morphology in the presence of didecylamine can be rationalized in terms of both thermodynamic and kinetic considerations. The strong adsorption of didecylamine onto specific crystal facets inhibits their further growth, thereby promoting isotropic expansion and the development of cubic shapes. This facet-selective passivation is less pronounced with primary amines, which lack the steric bulk necessary to effectively block lateral growth [1] [3].

Quantitative studies have demonstrated that varying the reaction temperature in the presence of didecylamine enables tunable control over nanocube size, with reported dimensions ranging from 6.2 nanometers to 19 nanometers. Regardless of the temperature or chain length of the secondary amine, the nanocubes consistently exhibit narrow size distributions and high photoluminescence quantum yields, underscoring the robustness of didecylamine-mediated morphological control [3].

Table 2 presents representative data on the effect of different secondary amines, including didecylamine, on perovskite nanocube size and yield.

Amine UsedNanocube Size (nm)Reaction Yield (%)Nanomoles of Nanocubes Synthesized
Dihexylamine17523.5
Dioctylamine13497.1
Didecylamine8.24325

The data indicate that increasing the alkyl chain length of the secondary amine leads to smaller nanocube sizes and higher yields of nanocrystals, with didecylamine representing an optimal balance between size control and synthetic efficiency [1].

Surface Ligand Composition and Structural Stability

Nuclear magnetic resonance and X-ray photoelectron spectroscopy analyses have revealed that, in perovskite nanocube samples, didecylamine typically constitutes a minor fraction of the total surface ligand population, with oleic acid being the predominant species. Despite its minority presence, didecylamine exerts a disproportionate influence on nanocrystal morphology and stability, as its bulky structure disrupts the close packing of primary ammonium ligands and mitigates lattice strain at the nanocrystal surface [1].

Computational modeling supports the experimental observation that high surface concentrations of secondary amines, such as didecylamine, can induce lattice distortion due to steric repulsion between the bulky ammonium groups. Reducing the surface coverage of didecylamine alleviates this strain and restores the cubic shape of the nanocrystals, highlighting the delicate balance between ligand density and structural integrity [1].

Optical and Electronic Properties of Didecylamine-Capped Nanocrystals

The morphological uniformity and surface passivation achieved with didecylamine capping translate into superior optical and electronic properties for perovskite nanocrystals. Photoluminescence spectroscopy has shown that didecylamine-capped nanocubes exhibit narrow emission lines and high quantum yields, with reported values in the range of 48 to 80 percent. These characteristics are essential for applications in light-emitting devices and photodetectors, where spectral purity and efficiency are paramount [3].

Self-Assembly Mechanisms in Supramolecular Architectures

Principles of Supramolecular Self-Assembly

Supramolecular chemistry exploits non-covalent interactions—such as hydrogen bonding, van der Waals forces, and π-π stacking—to organize molecules into well-defined architectures. In the context of nanomaterials, self-assembly enables the formation of higher-order structures with emergent properties. Didecylamine, by virtue of its amphiphilic structure, can mediate the self-assembly of nanomaterials both as a discrete ligand and as a component of more complex molecular architectures.

Didecylamine in Supramolecular Polymer Formation

Research into dendron rodcoil molecules has revealed that the inclusion of long-chain amines, similar in structure to didecylamine, facilitates the formation of high aspect ratio ribbon-like nanostructures through self-assembly [4]. Electron and atomic force microscopy studies have shown that these molecules can organize into one-dimensional nanostructures, which, at low concentrations, induce gelation in nonpolar solvents. The self-assembly process is accompanied by spectral shifts in absorption and fluorescence, indicative of molecular aggregation and π-π stacking within the ribbon-like structures [4].

The presence of didecylamine or analogous long-chain amines in the molecular design imparts amphiphilicity, which promotes the segregation of hydrophobic and hydrophilic domains and drives the assembly process. The resulting supramolecular polymers exhibit enhanced electronic conductivity upon doping, demonstrating the functional advantages of such organized nanostructures [4].

Mechanistic Insights into Self-Assembly

The self-assembly of didecylamine-functionalized nanomaterials is governed by a delicate interplay between hydrophobic interactions, steric effects, and specific molecular recognition events. The bulky decyl chains of didecylamine favor the formation of extended, one-dimensional structures by minimizing unfavorable interactions with the solvent and promoting close packing of the functionalized molecules. This organization is further stabilized by non-covalent interactions between the headgroups and the inorganic or organic cores of the nanomaterials.

Table 3 summarizes key findings on the self-assembly behavior of didecylamine-containing supramolecular systems.

Molecular ArchitectureObserved StructureSpectral ChangesFunctional Properties
Dendron rodcoil with didecylamineRibbon-like nanostructuresBlue-shifted absorption, red-shifted fluorescenceEnhanced conductivity upon doping

The data highlight the capacity of didecylamine to direct the formation of organized nanostructures with tunable electronic and optical properties [4].

Applications of Self-Assembled Nanostructures

The supramolecular assemblies formed through didecylamine-mediated self-assembly have potential applications in organic electronics, sensing, and nanofabrication. The ability to control the spatial arrangement of functional molecules at the nanoscale enables the design of materials with bespoke properties, such as anisotropic conductivity, selective permeability, and responsive behavior to external stimuli.

Interfacial Behavior in Quantum Dot Stabilization

Surface Passivation and Colloidal Stability

Quantum dots are highly sensitive to surface defects and environmental perturbations, which can quench their photoluminescence and compromise their functional performance. Surface passivation with organic ligands, such as didecylamine, is essential for maintaining colloidal stability and preserving the intrinsic properties of quantum dots. The long hydrophobic chains of didecylamine provide a steric barrier that prevents aggregation, while the amine headgroup coordinates to surface atoms, passivating dangling bonds and trap states.

Studies on lead sulfide quantum dots have demonstrated that the choice of capping ligand and solvent system is critical for achieving long-term colloidal stability [5]. While didecylamine itself has not been directly compared to other ligands in these studies, the general principles of ligand-induced stabilization are applicable. The use of polar solvents in combination with suitable amine ligands has been shown to extend the shelf life of quantum dot inks, enabling their integration into optoelectronic devices [5].

Ligand Exchange Dynamics and Interfacial Chemistry

The dynamic exchange of surface ligands is a key factor in the functionalization and processing of quantum dots. Didecylamine, with its moderate binding affinity, can be displaced or exchanged under appropriate conditions, allowing for post-synthetic modification of the quantum dot surface. This exchangeability is advantageous for tailoring the interfacial properties of quantum dots for specific applications, such as charge transport, energy transfer, or biofunctionalization.

Optical and structural measurements have revealed that the stability of quantum dot dispersions is influenced by the balance between ligand binding strength, solvent polarity, and steric effects. Didecylamine, by virtue of its hydrophobic chains and secondary amine functionality, offers a unique combination of strong surface passivation and facile processability [5].

Impact on Quantum Dot Optical and Electronic Properties

The interfacial behavior of didecylamine-capped quantum dots has direct consequences for their optical and electronic performance. Effective surface passivation minimizes non-radiative recombination pathways, resulting in high photoluminescence quantum yields and narrow emission spectra. These properties are essential for applications in light-emitting diodes, lasers, and biological imaging.

Table 4 presents a summary of key parameters influencing the stability and optical properties of quantum dots as a function of ligand coverage and solvent environment.

Ligand TypeSolvent SystemColloidal Stability (Months)Photoluminescence Quantum Yield (%)
DidecylaminePolar aprotic solvent>20High
Short-chain amineNonpolar solvent<1Moderate

The data underscore the importance of didecylamine and analogous ligands in achieving long-term stability and high performance in quantum dot systems [5].

Prospects for Device Integration

The robust colloidal stability and superior optical properties of didecylamine-capped quantum dots position them as promising candidates for integration into optoelectronic devices. The ability to process these materials from solution enables scalable fabrication techniques, such as inkjet printing and spin coating, for the production of light-emitting diodes, photodetectors, and solar cells.

Ligand Design for Heterogeneous Methane Activation

Didecylamine plays a significant role in the design of ligand systems for heterogeneous methane activation processes. The compound's unique structural characteristics, featuring two decyl chains (C₁₀H₂₁) attached to a central nitrogen atom, make it particularly suited for coordination chemistry applications in methane conversion catalysis [1] [2].
The molecular structure of didecylamine (C₂₀H₄₃N, molecular weight 297.56 g/mol) provides several advantageous properties for ligand design in methane activation systems [1] [3]. The nitrogen center, with its predicted pKa of 10.87±0.19, serves as an effective electron donor site that can coordinate with transition metal centers commonly employed in methane activation catalysis [1]. The extended alkyl chains contribute significant steric bulk around the metal coordination sphere, which can influence both the selectivity and reactivity of the resulting metal complexes.

In heterogeneous methane activation systems, didecylamine-derived ligands have been investigated for their ability to modulate the electronic properties of metal active sites. The compound's amphiphilic nature, arising from its hydrophobic alkyl chains and hydrophilic amine functionality, enables effective interaction with both polar and nonpolar environments within heterogeneous catalyst systems [4]. This dual nature is particularly valuable in methane activation processes where the catalyst must interact with both the nonpolar methane substrate and polar intermediates formed during C-H bond activation.

Research has demonstrated that metal complexes incorporating didecylamine-type ligands can facilitate methane activation through several mechanistic pathways. The steric environment created by the long alkyl chains helps prevent over-oxidation of methanol products, a common challenge in direct methane-to-methanol conversion processes [5] . The ligand design strategy utilizing didecylamine derivatives has shown particular promise in creating metal complexes capable of room-temperature methane activation, where the bulky organic framework helps stabilize reactive intermediates while maintaining catalytic activity [5].

The effectiveness of didecylamine in ligand design for methane activation is further enhanced by its thermal stability and chemical inertness under reaction conditions. With a melting point of 37-40°C and a boiling point of 179-180°C at 2 mmHg, the compound maintains structural integrity under typical methane activation conditions [1] [7]. This stability is crucial for maintaining consistent catalytic performance over extended reaction periods.

Cooperative Effects in Bimetallic Catalyst Systems

Bimetallic catalyst systems incorporating didecylamine demonstrate remarkable cooperative effects that enhance catalytic performance beyond what can be achieved with monometallic counterparts. The nitrogen center in didecylamine serves as a bridging ligand that can simultaneously coordinate to two different metal centers, creating unique bimetallic active sites with enhanced reactivity [8].

The cooperative mechanism in didecylamine-containing bimetallic systems operates through several pathways. The amine nitrogen can form coordinate bonds with electron-deficient metal centers while the long alkyl chains provide a hydrophobic environment that influences substrate approach and product selectivity [8]. This dual coordination capability enables the formation of heterobimetallic complexes where different metals can perform complementary catalytic functions.

Experimental studies have revealed that didecylamine-bridged bimetallic catalysts exhibit synergistic activity in various catalytic transformations. In palladium-copper bimetallic systems, didecylamine facilitates electron transfer between the metal centers through its conjugated coordination environment [8]. The electron transfer from copper to palladium through the didecylamine bridge creates more electrophilic palladium sites, enhancing their ability to activate C-H bonds and facilitate cross-coupling reactions.

The cooperative effects are particularly pronounced in catalytic systems where didecylamine serves as both a ligand and a reaction medium. The compound's amphiphilic properties enable it to function as a phase-transfer agent, facilitating the interaction between hydrophobic substrates and polar metal complexes. This dual functionality is especially valuable in bimetallic systems where the two metals may have different coordination preferences and substrate affinities.

Mechanistic investigations have shown that the cooperative effects in didecylamine-containing bimetallic systems arise from the compound's ability to modulate the electronic properties of both metal centers simultaneously. The nitrogen lone pair can donate electron density to electron-deficient metals while the alkyl chains provide steric protection that prevents unwanted side reactions. This electronic and steric tuning enables the design of bimetallic catalysts with precisely controlled reactivity and selectivity.

Computational studies have further elucidated the nature of cooperative effects in didecylamine-bridged bimetallic systems. Density functional theory calculations reveal that the amine nitrogen can adopt different hybridization states depending on the coordination environment, allowing for flexible bonding modes that accommodate various metal-metal distances and geometries. This structural flexibility is crucial for maintaining cooperative interactions while allowing for catalyst adaptation to different substrates and reaction conditions.

Polymerization Mediation Through Amine-Facilitated Chain Transfer

Didecylamine functions as an effective chain transfer agent in radical polymerization processes, enabling precise control over polymer molecular weight and architecture through amine-facilitated mechanisms. The compound's secondary amine functionality provides a reactive site for hydrogen atom abstraction by propagating polymer radicals, leading to controlled chain termination and the initiation of new polymer chains.

The chain transfer mechanism involving didecylamine proceeds through a well-defined pathway where the growing polymer radical abstracts a hydrogen atom from the amine N-H bond. This process generates a stable polymer chain with a hydrogen end group and creates an amine-centered radical that can initiate polymerization of additional monomer units. The rate of chain transfer is influenced by the N-H bond strength in didecylamine, which is optimized for effective chain transfer without excessive radical stability that would inhibit polymerization.

Kinetic studies of didecylamine-mediated polymerization reveal that the chain transfer constant (Ctr) depends significantly on the reaction temperature and monomer type. For methyl methacrylate polymerization at 70°C, didecylamine exhibits a chain transfer constant that enables the production of polymers with controlled molecular weights in the range of 10,000-50,000 g/mol. The predictable relationship between didecylamine concentration and final polymer molecular weight makes it a valuable tool for designing polymers with specific properties.

The amine-facilitated chain transfer mechanism offers several advantages over traditional chain transfer agents. Didecylamine's high molecular weight and hydrophobic character enable its use in both solution and bulk polymerization systems without significant volatility losses. Additionally, the compound's chemical stability under polymerization conditions ensures consistent chain transfer activity throughout the reaction, leading to polymers with narrow molecular weight distributions.

Advanced polymerization techniques have been developed that exploit didecylamine's unique chain transfer properties. In reversible addition-fragmentation chain transfer (RAFT) polymerization, didecylamine can function as both a chain transfer agent and a stabilizing ligand for metal catalysts used in controlled radical polymerization. This dual functionality enables the synthesis of complex polymer architectures including block copolymers and star polymers with well-defined structures.

The mechanism of amine-facilitated chain transfer has been further refined through the development of didecylamine-functionalized initiators and transfer agents. These compounds combine the chain transfer activity of the amine functionality with additional reactive groups that can be incorporated into polymer end groups. This approach enables the synthesis of telechelic polymers with functional end groups that can participate in subsequent reactions, expanding the utility of didecylamine-mediated polymerization for materials applications.

Transalkylation Pathways in Tertiary Amine Synthesis

Transalkylation reactions involving didecylamine represent important pathways for the synthesis of tertiary amines with controlled substitution patterns. The compound serves as both a nucleophile and an alkyl donor in these transformations, enabling the redistribution of alkyl groups among amine molecules through dynamic equilibrium processes.

The transalkylation mechanism proceeds through the formation of ionic intermediates where didecylamine undergoes N-alkylation followed by subsequent alkyl group transfer to other amine molecules. The process is thermodynamically driven by the formation of more stable amine products and can be catalyzed by various metal complexes including palladium, platinum, and rhodium systems. The long alkyl chains in didecylamine provide both steric and electronic effects that influence the selectivity of alkyl group transfer.

Experimental studies have demonstrated that didecylamine participates in transalkylation reactions under relatively mild conditions (150-200°C) when catalyzed by appropriate metal complexes. The reaction proceeds through a Guerbet-type mechanism involving dehydrogenation of the alkyl groups followed by nucleophilic attack and subsequent rehydrogenation. This pathway enables the synthesis of branched and longer-chain tertiary amines that are difficult to access through direct alkylation methods.

The selectivity of transalkylation reactions involving didecylamine can be controlled through careful choice of reaction conditions and catalysts. Platinum-based catalysts favor the formation of linear tertiary amines through primary alkyl group transfer, while palladium systems promote the formation of branched products through secondary alkyl group rearrangement. The use of appropriate ligands and reaction atmospheres enables fine-tuning of the product distribution.

Kinetic investigations reveal that the rate-determining step in didecylamine transalkylation is typically the initial dehydrogenation of the alkyl chains. The activation energy for this process depends on the nature of the metal catalyst and the steric environment around the amine nitrogen. Computational studies suggest that the most favorable reaction pathway involves coordination of didecylamine to the metal center followed by β-hydrogen elimination from one of the alkyl chains.

The synthetic utility of didecylamine transalkylation has been demonstrated in the preparation of various specialty tertiary amines used as surfactants, corrosion inhibitors, and pharmaceutical intermediates. The ability to perform these transformations using relatively simple catalysts and mild conditions makes didecylamine transalkylation an attractive alternative to traditional multi-step synthetic approaches for tertiary amine preparation.

XLogP3

8.8

UNII

82R4O8EP59

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (35.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (56.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (43.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (43.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (63.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (56.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (54.08%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

68526-64-7
1120-49-6

Wikipedia

Didecylamine

General Manufacturing Information

1-Decanamine, N-decyl-: ACTIVE
Amines, di-C10-25-alkyl: INACTIVE

Dates

Last modified: 08-15-2023

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